1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The compound’s structure includes an isoquinoline core with ethyl and methoxy substituents, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps:
Petasis Reaction: This method involves the reaction of an amine, an aldehyde, and a boronic acid to form the tetrahydroisoquinoline core.
Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is used to cyclize the intermediate compounds into the desired tetrahydroisoquinoline structure.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways.
Receptor Binding: The compound can bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but lacks the ethyl group, leading to different biological activities.
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Contains a methyl group instead of an ethyl group, affecting its pharmacological properties.
These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct biological activities.
Properties
IUPAC Name |
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-11-9-5-6-12(15-2)13(16-3)10(9)7-8-14-11;/h5-6,11,14H,4,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYGCKOAVPPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C(=C(C=C2)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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